Annatto

Descripción general

Descripción

Annatto is an orange-red condiment and food coloring derived from the seeds of the achiote tree (Bixa orellana), native to tropical regions of the Americas . It is widely used to impart a yellow to red-orange color to foods and sometimes for its flavor and aroma. The color of this compound comes from various carotenoid pigments, mainly bixin and norbixin, found in the reddish waxy coating of the seeds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Annatto is primarily obtained from the outer layer of the seeds of the Bixa orellana tree. The principal pigment in this compound, cis-bixin, is a carotenoid contained in the resinous coating surrounding the seed . The preparation involves abrading off the pigment in an appropriate suspending agent. Traditional methods use water or vegetable oil, while modern methods employ solvent extraction to produce more purified this compound extracts .

Industrial Production Methods: Industrial production of this compound involves aqueous alkaline hydrolysis with potassium hydroxide or sodium hydroxide, which hydrolyzes and saponifies the bixin on the seed, yielding the water-soluble norbixin salt . Microcrystalline bixin products of 80-97% purity have been developed to meet the demand for more concentrated this compound extracts .

Análisis De Reacciones Químicas

Types of Reactions: Annatto undergoes various chemical reactions, including oxidation, reduction, and substitution. The principal components, bixin and norbixin, exhibit physicochemical properties associated with carotenoids, such as cis-trans isomerization .

Common Reagents and Conditions:

Oxidation: this compound can undergo oxidative degradation, affecting its color stability.

Reduction: Reduction reactions are less common but can involve reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur with nucleophiles, affecting the ester groups in bixin and norbixin.

Major Products:

Oxidation: Leads to the formation of degraded carotenoid products.

Reduction: Produces reduced forms of bixin and norbixin.

Substitution: Results in modified carotenoid derivatives.

Aplicaciones Científicas De Investigación

Phytochemistry of Annatto

This compound is primarily known for its carotenoid content, particularly bixin and norbixin, which are responsible for its vibrant yellow to orange color. These compounds possess significant antioxidant properties that contribute to various health benefits and applications in different industries.

Key Phytochemicals

| Compound | Properties |

|---|---|

| Bixin | Natural dye, antioxidant |

| Norbixin | Water-soluble dye, antioxidant |

| Tocotrienols | Vitamin E analogs with potential anti-cancer properties |

Health Benefits and Biological Activities

Research has shown that this compound exhibits several biological activities that can be harnessed in medicinal applications:

- Antioxidant Activity : this compound extracts demonstrate strong antioxidant capabilities, which can protect cells from oxidative stress. Studies have indicated that this compound seed powder can effectively scavenge free radicals, making it a potential natural antioxidant for food preservation .

- Anti-cancer Properties : Preliminary studies suggest that compounds like tocotrienols and bixin may inhibit the growth of cancer cells. For instance, tocotrienols have been shown to suppress prostate cancer cell proliferation in vitro .

- Antimicrobial Effects : this compound extracts exhibit antimicrobial properties against various pathogens, indicating potential use in food safety and preservation .

Food Industry

This compound is widely used as a natural coloring agent in the food industry. Its ability to impart vibrant colors makes it popular in products such as cheeses, butter, and snacks. Additionally, its antioxidant properties can enhance the shelf life of food products by preventing rancidity.

Pharmaceutical Industry

The pharmaceutical sector is increasingly exploring this compound for its bioactive compounds. These compounds could serve as natural preservatives or antioxidants in drug formulations. Research suggests that this compound-derived tocotrienols may also play a role in preventing chronic diseases such as cardiovascular disorders and neurodegenerative conditions .

Cosmetic Industry

This compound's antioxidant properties are beneficial in cosmetic formulations. Its extracts are used for their photoprotective effects and skin-healing capabilities, making them valuable ingredients in skincare products .

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of this compound seed powder using various assays (DPPH radical scavenging activity). Results indicated high levels of antioxidant activity comparable to standard antioxidants like ascorbic acid .

- Food Preservation : Research demonstrated that incorporating this compound extracts into meat products significantly improved their oxidative stability, suggesting practical applications in meat processing .

- Nanostructuring for Biomedical Applications : Recent advancements have focused on nanoencapsulation techniques to enhance the bioavailability of this compound's bioactive compounds. These nanostructures showed promising results in therapeutic efficacy against leishmaniasis and other conditions .

Future Perspectives

The potential applications of this compound extend beyond traditional uses. Future research could explore:

- Functional Foods : Developing functional foods enriched with this compound extracts targeting specific health conditions.

- Sustainable Agriculture : Investigating agroecological practices for sustainable this compound production.

- Biotechnological Advances : Enhancing extraction methods for bioactive compounds to improve yield and efficacy .

Mecanismo De Acción

The mechanism of action of annatto involves its active compounds, bixin and norbixin, which exhibit antioxidant properties by scavenging free radicals . These compounds also inhibit enzymes like squalene monooxygenase and lanosterol synthase, contributing to their anti-inflammatory and antidyslipidemic effects . Additionally, tocotrienols in this compound have been shown to suppress cancer cell growth by targeting various molecular pathways .

Comparación Con Compuestos Similares

Annatto is unique due to its dual role as a coloring and flavoring agent. Similar compounds include:

Turmeric: Provides a yellow color and has antioxidant properties.

Saffron: Offers a red-orange hue but is more expensive and has a distinct flavor.

This compound stands out for its versatility and widespread use in various industries, making it a valuable natural compound.

Actividad Biológica

Annatto, derived from the seeds of the Bixa orellana plant, has gained attention for its diverse biological activities, particularly its antioxidant, antimicrobial, and anticancer properties. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Composition

The primary bioactive compounds in this compound include carotenoids such as bixin and norbixin. These compounds are responsible for the characteristic color of this compound and contribute to its biological activities. The chemical structure of these compounds allows them to interact with various biological systems, leading to their therapeutic potential.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.

- DPPH Assay : Studies have shown that this compound extracts demonstrate strong free radical scavenging activity. For instance, extracts obtained via ultrasound-assisted extraction (UAE) exhibited higher antioxidant activity compared to conventional methods, indicating a more efficient extraction process .

| Extraction Method | Antioxidant Activity (DPPH IC50) |

|---|---|

| Conventional | Higher IC50 |

| UAE | Lower IC50 |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound dye possesses antibacterial effects against both Gram-positive and Gram-negative bacteria, with a noted higher sensitivity in Gram-positive strains such as Bacillus subtilis compared to Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Bacillus subtilis | 0.5 |

| Escherichia coli | 1.0 |

Antitumor Activity

Research has highlighted the potential of this compound extracts in cancer prevention and treatment.

- Case Study : A study on this compound tocotrienols (T3) supplementation in HER-2/neu transgenic mice demonstrated a significant delay in mammary tumor development. The study reported reduced tumor size and number, attributed to mechanisms such as increased apoptosis and oxidative stress induction in tumor cells .

The biological activities of this compound are mediated through several mechanisms:

- Antioxidant Mechanism : The carotenoids in this compound neutralize free radicals, reducing oxidative damage.

- Antimicrobial Mechanism : this compound compounds disrupt bacterial cell membranes, leading to cell death.

- Antitumor Mechanism : The induction of apoptosis and senescence-like growth arrest in cancer cells is primarily due to oxidative stress caused by this compound extracts .

Toxicity Profile

Studies indicate that this compound is generally safe for consumption at high levels (up to 2 g/kg/day), with minimal toxicity reported in animal models . However, further research is necessary to fully elucidate the safety profile concerning long-term use and potential side effects.

Propiedades

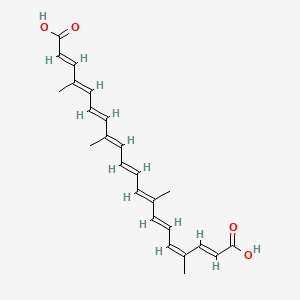

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16Z,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13-,22-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKOASAVGLETCT-LRRSNBNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C/C(=O)O)/C=C/C=C(\C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274023 | |

| Record name | cis-Norbixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in alcohol, ether, oils, In water, 5.23X10-13 mg/L at 25 °C (estimated) | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.75X10-11 mm Hg at 25 °C (estimated) | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Bixin, together with other carotenoids such as beta-carotene, lutein and canthaxanthin, has been shown to suppress the respiratory burst induced by paramethoxyamphetamine (PMA) in rat peritoneal macrophages. The action appears to be associated with the ability of carotenoids to scavenge superoxide, and the authors suggested a protective role for carotenoids in vivo to protect host cells from the harmful effects of oxygen metabolites. Earlier work showed that bixin binds to the non-polar regions of mitochondria thought to be associated with high-energy states. Furthermore, bixin acts as an inhibitor of the ATP-forming process (state 3) associated with mitochondrial respiration., Insulin resistance is partly due to suppression of insulin-induced glucose uptake into adipocytes. The uptake is dependent on adipocyte differentiation, which is controlled at mRNA transcription level. The peroxisome proliferator-activated receptor (PPAR), a ligand-regulated nuclear receptor, is involved in the differentiation. Many food-derived compounds serve as ligands to activate or inactivate PPAR. In this study, we demonstrated that bixin and norbixin (annatto extracts) activate PPARgamma by luciferase reporter assay using GAL4-PPAR chimera proteins. To examine the effects of bixin on adipocytes, 3T3-L1 adipocytes were treated with bixin or norbixin. The treatment induced mRNA expression of PPARgamma target genes such as adipocyte-specific fatty acid-binding protein (aP2), lipoprotein lipase (LPL), and adiponectin in differentiated 3T3-L1 adipocytes and enhanced insulin-dependent glucose uptake. The observations indicate that bixin acts as an agonist of PPARgamma and enhances insulin sensitivity in 3T3-L1 adipocytes, suggesting that bixin is a valuable food-derived compound as a PPAR ligand to regulate lipid metabolism and to ameliorate metabolic syndrome. | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-red solutions or powder /Extract/ | |

CAS No. |

626-76-6, 1393-63-1 | |

| Record name | cis-Norbixin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Norbixin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Annatto | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Natural Orange 4 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Norbixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Annatto | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-NORBIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH1WZE9GBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.